![molecular formula C19H17Br2NO3 B12856622 4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid](/img/structure/B12856622.png)
4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is a complex organic compound that features a dibromo-substituted dibenzoazocin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common approach involves the bromination of dibenzoazocin derivatives, followed by the introduction of the oxobutanoic acid moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or thiols.
科学的研究の応用
4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
作用機序
The mechanism by which 4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering gene expression.
類似化合物との比較
Similar Compounds
2,8-Dibromo-4,10-dichloro-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine: This compound shares a similar dibenzoazocin core but with different substituents, leading to distinct chemical and biological properties.
1,3-Dibromo-5,5-dimethylhydantoin: Although structurally different, this compound also features bromine atoms and is used in various organic synthesis reactions.
Uniqueness
4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C19H17Br2NO3 |
|---|---|
分子量 |
467.2 g/mol |
IUPAC名 |
4-(11,12-dibromo-11,12-dihydro-6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H17Br2NO3/c20-18-13-6-2-1-5-12(13)11-22(16(23)9-10-17(24)25)15-8-4-3-7-14(15)19(18)21/h1-8,18-19H,9-11H2,(H,24,25) |
InChIキー |
HKHQRRAXMABBFE-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C(C3=CC=CC=C3N1C(=O)CCC(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


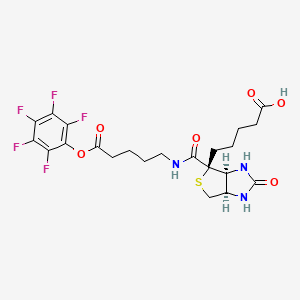

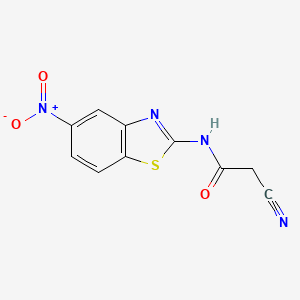
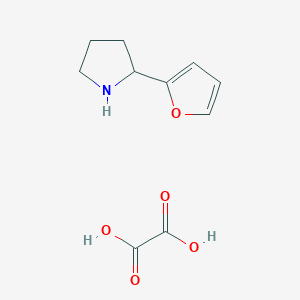
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
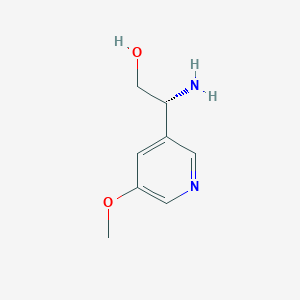
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
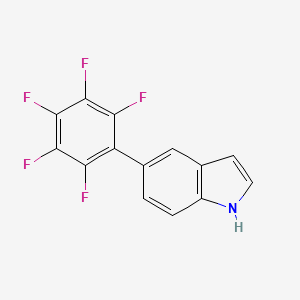
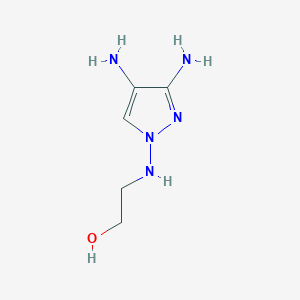
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
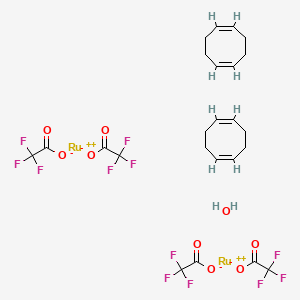
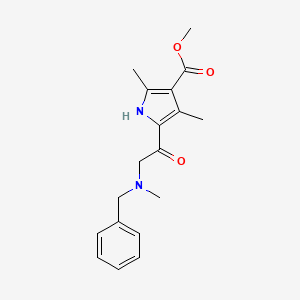

![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)
